

A Comparative Guide to the X-ray Crystallography of 2-Nitroaniline Derivatives

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Compound of Interest

Compound Name: 1-Fluoro-2-nitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray diffraction studies of 2-nitroaniline and its derivatives. The structural data and experimental protocols detailed herein are crucial for understanding the solid-state properties of these compounds, which are valuable precursors and intermediates in the synthesis of pharmaceuticals, dyes, and other functional materials.[1][2][3] The strategic placement of the nitro and amino groups on the phenyl ring facilitates a range of intermolecular interactions that dictate the crystal packing and, consequently, the physicochemical properties of these materials.[4]

Comparative Crystallographic Data of 2-Nitroaniline Derivatives

The following table summarizes key crystallographic parameters for a selection of 2-nitroaniline derivatives, offering a quantitative comparison of their solid-state structures. These parameters are fundamental in understanding the molecular conformation and packing adopted by each derivative in the crystalline state.

Compound Name	Formula	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Ref.
2-Chloro-5-nitroaniline	$C_6H_5ClN_2O_2$	Monoclinic	P2 ₁ /c	13.66	3.78	13.67	91.68	706	[2]
2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline	$C_{12}H_9N_3O_4S$	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	-	-	-	-	-	[5]
meta-Nitroaniline	$C_6H_6N_2O_2$	Orthorhombic	Pbc2 ₁	6.501	19.330	5.082	-	-	[6]
2,4-dinitro-N-methylaniline	-	Monoclinic	P2 ₁ /c	-	-	-	-	799.12	[7]
2-amino-4-nitro-N-	-	Monoclinic	P2 ₁ /c	-	-	-	-	749.36	[7]

methyl

aniline

Note: Complete unit cell parameters for all compounds were not available in the provided search results.

Structural Insights and Intermolecular Interactions

The crystal structures of 2-nitroaniline derivatives are often characterized by the presence of an intramolecular hydrogen bond between the amino and nitro groups, which forms a six-membered ring.^[4] This interaction significantly influences the conformation of the molecule.

In addition to intramolecular forces, intermolecular interactions such as C—H...O hydrogen bonds and π – π stacking play a crucial role in the overall crystal packing.^{[4][5]} For instance, in 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, molecules are linked by intermolecular C—H...O hydrogen bonds, forming chains that extend along the c-axis.^[5] The aromatic benzene and thiophene rings in this molecule are twisted with respect to each other, with a dihedral angle of 23.16 (7)°.^[5]

The interplay of these weak interactions dictates the supramolecular assembly of these derivatives, which can be further studied using techniques like Hirshfeld surface analysis.^{[4][5]}

Experimental Protocols

Synthesis and Crystallization

The synthesis of 2-nitroaniline derivatives often involves the reaction of a substituted aniline with a suitable aldehyde or other electrophile. For example, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline was synthesized by the condensation of 5-nitrothiophene-2-carbaldehyde and 2-methyl-3-nitroaniline.^[5]

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent, such as ethanol.^[5] The quality of the crystals is paramount for obtaining high-resolution diffraction data.

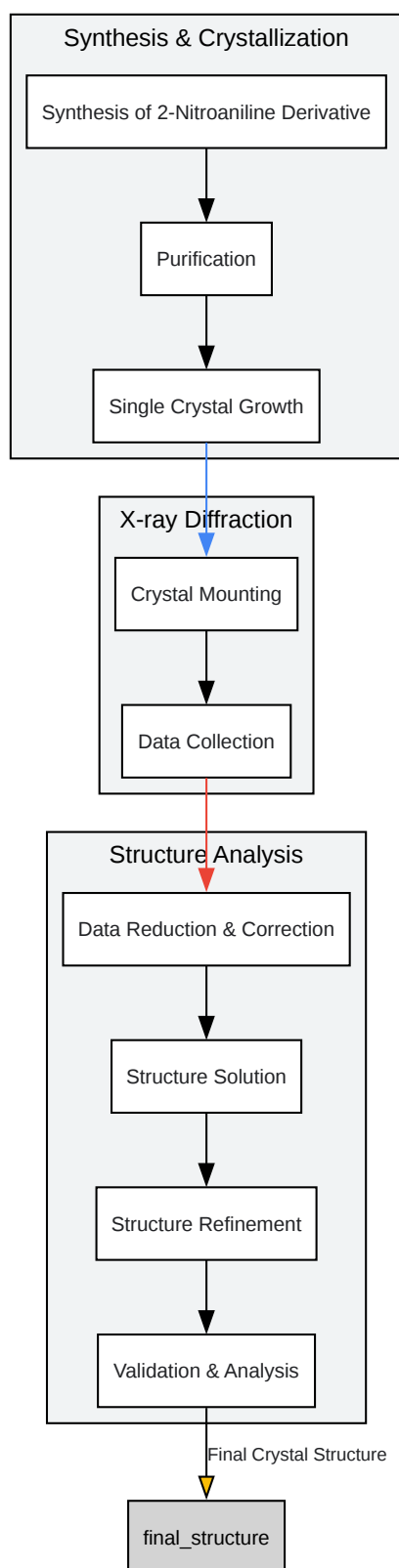
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following provides a general outline of the experimental procedure for single-crystal X-ray diffraction analysis:

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer. Data is collected at a specific temperature, often 100 K or 293 K, using a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation).
- **Data Reduction:** The raw diffraction data is processed to yield a set of unique reflections with their intensities and standard uncertainties. This step includes corrections for Lorentz and polarization effects, and an absorption correction is often applied.^[5]
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods.^[6] The structural model is then refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference Fourier map and refined isotropically or placed in calculated positions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the X-ray crystallography of 2-nitroaniline derivatives.



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General workflow for X-ray crystallography of 2-nitroaniline derivatives.

Significance in Drug Development

2-Nitroaniline and its derivatives are important precursors in the synthesis of various pharmaceuticals.[1][2] For instance, they are key starting materials for the production of o-phenylenediamines, which are subsequently used to form benzimidazoles, a class of heterocyclic compounds found in many medicinal agents.[1] The N-substituted 2-nitroaniline scaffold has shown a broad range of biological activities, including anticancer and antimicrobial properties.[8] A thorough understanding of the three-dimensional structure of these molecules through X-ray crystallography is therefore essential for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

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